molecular formula C19H18N8O B2721385 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea CAS No. 2034231-16-6

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea

Cat. No. B2721385
CAS RN: 2034231-16-6
M. Wt: 374.408
InChI Key: NEXQANDVAVWLEK-UHFFFAOYSA-N
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Description

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea is a useful research compound. Its molecular formula is C19H18N8O and its molecular weight is 374.408. The purity is usually 95%.
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Scientific Research Applications

Discovery and Optimization of Inhibitors

A series of compounds, including analogs of the specified chemical, were synthesized to optimize inhibitors for specific biological targets. For instance, the discovery of a highly potent, selective, and orally bioavailable inhibitor targeting TGF-β type I receptor kinase for cancer immunotherapy and antifibrotic applications demonstrates the compound's relevance in medicinal chemistry and drug development (Jin et al., 2014).

Species-Specific Metabolism and Toxicological Implications

Research into species-specific metabolism of related compounds, such as SGX523, a c-MET inhibitor, revealed significant insights into the metabolic and toxicological profiles. This study highlighted the importance of understanding how compounds are metabolized differently across species, influencing their solubility and potentially contributing to observed toxicities, such as obstructive nephropathy in clinical studies (Diamond et al., 2010).

Antioxidant, Anti-inflammatory, and Analgesic Activities

The exploration of novel polycyclic pyrimido[4,5-b]quinolines for their biological activities revealed certain derivatives possessing anti-inflammatory, analgesic, and antioxidant properties. This research illustrates the compound's potential in developing new therapeutic agents for treating inflammation, pain, and oxidative stress-related conditions (El-Gazzar et al., 2009).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and evaluated for their anticancer activity. This work showcases the compound's potential in the design and development of new anticancer agents, particularly highlighting some derivatives' significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Supramolecular Gelators and Metal Complexes

The compound and its derivatives have been studied for their ability to form supramolecular gelators and metal complexes. Research into quinoline urea derivatives forming Ag-complexes and their gelation behavior underlines the compound's utility in material science, particularly for the development of new materials with potential applications in drug delivery systems and tissue engineering (Braga et al., 2013).

properties

IUPAC Name

1-quinolin-8-yl-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c28-19(23-15-5-1-3-13-4-2-9-20-18(13)15)22-14-8-10-26(11-14)17-7-6-16-24-21-12-27(16)25-17/h1-7,9,12,14H,8,10-11H2,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXQANDVAVWLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CC3=C2N=CC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea

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